
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone, also known as ENB-0040, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a potent inhibitor of the enzyme cathepsin K, which plays a crucial role in bone resorption and remodeling. Inhibition of this enzyme has been shown to be effective in treating bone-related disorders such as osteoporosis and Paget's disease.
Applications De Recherche Scientifique
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone has been extensively studied for its potential applications in scientific research. Its ability to inhibit cathepsin K has been shown to be effective in treating bone-related disorders such as osteoporosis and Paget's disease. In addition, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone has been investigated for its potential use in the treatment of other diseases such as cancer and Alzheimer's disease.
Mécanisme D'action
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone works by inhibiting the activity of cathepsin K, an enzyme that plays a crucial role in bone resorption and remodeling. By inhibiting this enzyme, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone reduces bone resorption and increases bone density, leading to improved bone health. In addition, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone has been shown to have anti-tumor effects by inhibiting the activity of cathepsin K in cancer cells.
Biochemical and Physiological Effects:
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone has been shown to have significant effects on bone health, reducing bone resorption and increasing bone density. In addition, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone has been shown to have anti-tumor effects by inhibiting the activity of cathepsin K in cancer cells. However, studies have also shown that long-term use of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone may lead to adverse effects such as increased risk of fractures and osteonecrosis of the jaw.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone has several advantages for lab experiments, including its potency as a cathepsin K inhibitor and its ability to improve bone health. However, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone also has limitations, including its potential for adverse effects with long-term use and the need for further research to fully understand its effects on other diseases such as cancer and Alzheimer's disease.
Orientations Futures
There are several future directions for research on 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone, including investigating its potential use in combination with other drugs for the treatment of bone-related disorders, exploring its effects on other diseases such as cancer and Alzheimer's disease, and investigating its potential for use in other areas of scientific research such as drug development and biomarker discovery. Further research is also needed to fully understand the long-term effects and potential adverse effects of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone.
Méthodes De Synthèse
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone is synthesized through a multi-step process involving the reaction of 5-ethyl-2,4-dihydroxybenzoic acid with 2-nitrophenol in the presence of a base, followed by acylation with ethyl chloroacetate and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography and recrystallization.
Propriétés
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-2-10-7-11(14(19)8-13(10)18)15(20)9-23-16-6-4-3-5-12(16)17(21)22/h3-8,18-19H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFQOMWNJSMSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)acetamide](/img/structure/B5692329.png)
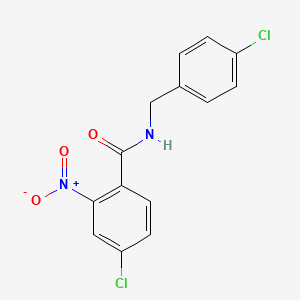

![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5692350.png)
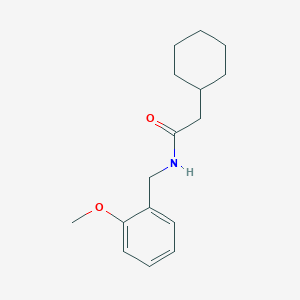

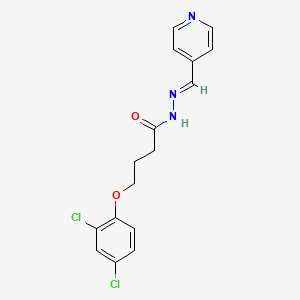
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5692385.png)
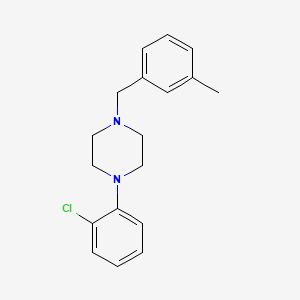
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)
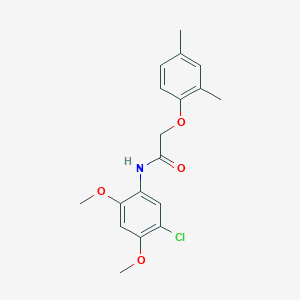
![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)
![N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5692414.png)